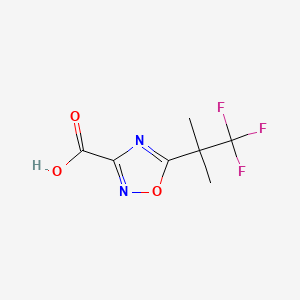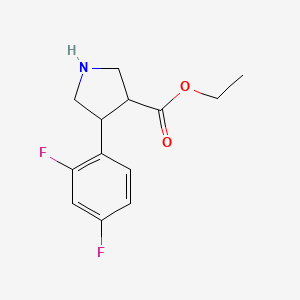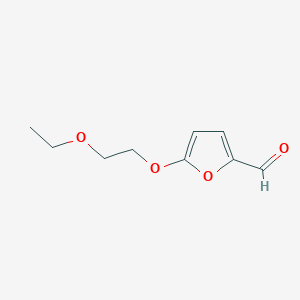
Ethyl (I(2)S)-I(2)-amino-2-pyridinepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is of interest in various fields, including pharmaceutical chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the industrial production economically viable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
457059-39-1 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3/t8-/m0/s1 |
Clave InChI |
USADZNHVKXZURN-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC=CC=N1)N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


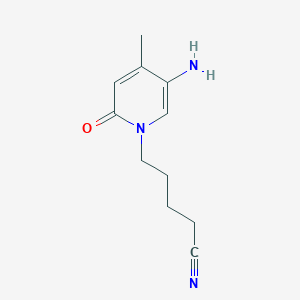
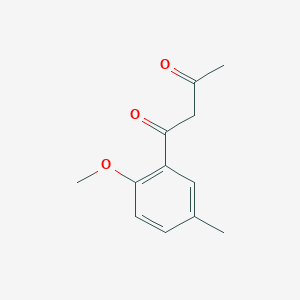
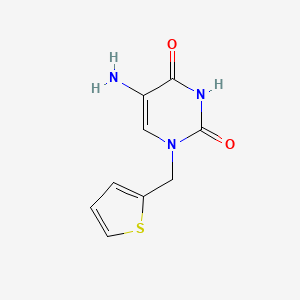
amino}propanoicacid](/img/structure/B13630936.png)
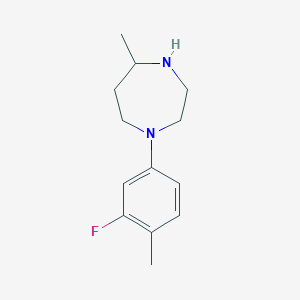
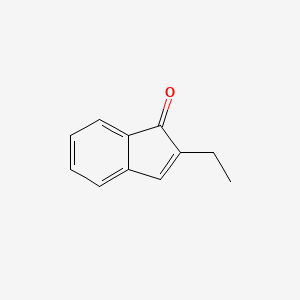
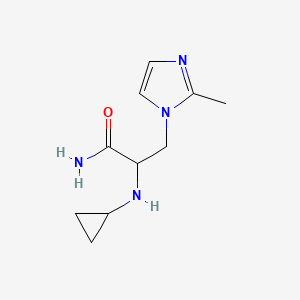

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
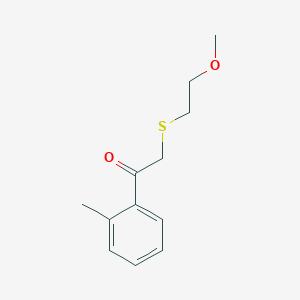
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)
